Cas no 1596910-01-8 (O-2-(ethylsulfanyl)ethylhydroxylamine)

O-2-(ethylsulfanyl)ethylhydroxylamine 化学的及び物理的性質
名前と識別子
-
- O-2-(ethylsulfanyl)ethylhydroxylamine
- EN300-1840950
- O-[2-(ethylsulfanyl)ethyl]hydroxylamine
- 1596910-01-8
- SCHEMBL17402472
-
- インチ: 1S/C4H11NOS/c1-2-7-4-3-6-5/h2-5H2,1H3
- InChIKey: ALZRHVXPKSEUMR-UHFFFAOYSA-N
- SMILES: S(CC)CCON
計算された属性
- 精确分子量: 121.05613515g/mol
- 同位素质量: 121.05613515g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 7
- 回転可能化学結合数: 4
- 複雑さ: 34.9
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.3
- トポロジー分子極性表面積: 60.6Ų
O-2-(ethylsulfanyl)ethylhydroxylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1840950-0.25g |
O-[2-(ethylsulfanyl)ethyl]hydroxylamine |
1596910-01-8 | 0.25g |
$447.0 | 2023-09-19 | ||
Enamine | EN300-1840950-0.5g |
O-[2-(ethylsulfanyl)ethyl]hydroxylamine |
1596910-01-8 | 0.5g |
$465.0 | 2023-09-19 | ||
Enamine | EN300-1840950-10g |
O-[2-(ethylsulfanyl)ethyl]hydroxylamine |
1596910-01-8 | 10g |
$2085.0 | 2023-09-19 | ||
Enamine | EN300-1840950-2.5g |
O-[2-(ethylsulfanyl)ethyl]hydroxylamine |
1596910-01-8 | 2.5g |
$949.0 | 2023-09-19 | ||
Enamine | EN300-1840950-1.0g |
O-[2-(ethylsulfanyl)ethyl]hydroxylamine |
1596910-01-8 | 1g |
$0.0 | 2023-06-02 | ||
Enamine | EN300-1840950-5g |
O-[2-(ethylsulfanyl)ethyl]hydroxylamine |
1596910-01-8 | 5g |
$1406.0 | 2023-09-19 | ||
Enamine | EN300-1840950-0.05g |
O-[2-(ethylsulfanyl)ethyl]hydroxylamine |
1596910-01-8 | 0.05g |
$407.0 | 2023-09-19 | ||
Enamine | EN300-1840950-1g |
O-[2-(ethylsulfanyl)ethyl]hydroxylamine |
1596910-01-8 | 1g |
$485.0 | 2023-09-19 | ||
Enamine | EN300-1840950-0.1g |
O-[2-(ethylsulfanyl)ethyl]hydroxylamine |
1596910-01-8 | 0.1g |
$427.0 | 2023-09-19 |
O-2-(ethylsulfanyl)ethylhydroxylamine 関連文献
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
O-2-(ethylsulfanyl)ethylhydroxylamineに関する追加情報
O-2-(Ethylsulfanyl)ethylhydroxylamine (CAS No. 1596910-01-8): A Comprehensive Overview
O-2-(Ethylsulfanyl)ethylhydroxylamine (CAS No. 1596910-01-8) is a versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound, also known by its systematic name 2-(ethylthio)ethyl hydroxylamine, is characterized by its unique chemical structure, which includes an ethylthio group and a hydroxylamine functional group. These structural features endow the compound with a range of potential applications, from synthetic intermediates to therapeutic agents.
The chemical structure of O-2-(ethylsulfanyl)ethylhydroxylamine is defined by the presence of an ethylthio group (-SCH2CH3) attached to an ethylene backbone, which is further functionalized with a hydroxylamine group (-NHOH). This combination of functional groups imparts the molecule with both nucleophilic and electrophilic properties, making it a valuable reagent in various synthetic transformations. The hydroxylamine moiety, in particular, can participate in redox reactions and can be used to form stable complexes with metal ions, which has implications for both synthetic and biological applications.
In the realm of medicinal chemistry, O-2-(ethylsulfanyl)ethylhydroxylamine has been explored for its potential as a lead compound in drug discovery. Recent studies have highlighted its ability to modulate specific biological pathways, particularly those involved in oxidative stress and inflammation. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent antioxidant activity, which could be harnessed to develop novel therapeutic agents for conditions such as neurodegenerative diseases and cardiovascular disorders.
The pharmacological properties of O-2-(ethylsulfanyl)ethylhydroxylamine have also been investigated in preclinical models. Research conducted at the University of California, Los Angeles (UCLA), showed that this compound can effectively reduce oxidative stress in cellular models of Parkinson's disease. The mechanism of action appears to involve the scavenging of reactive oxygen species (ROS) and the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. These findings suggest that O-2-(ethylsulfanyl)ethylhydroxylamine and its derivatives may have therapeutic potential in mitigating oxidative damage associated with various diseases.
Beyond its medicinal applications, O-2-(ethylsulfanyl)ethylhydroxylamine has found utility as a synthetic intermediate in organic synthesis. Its reactivity profile makes it suitable for a variety of chemical transformations, including nucleophilic substitution reactions and redox processes. For example, it can be used to introduce sulfur-containing functionalities into complex molecules, which is particularly useful in the synthesis of natural products and pharmaceuticals. Additionally, the compound's ability to form stable complexes with metal ions has led to its use in coordination chemistry and catalysis.
In the context of environmental chemistry, O-2-(ethylsulfanyl)ethylhydroxylamine has been studied for its potential as a green reagent. Its low toxicity and biodegradability make it an attractive alternative to more hazardous chemicals commonly used in industrial processes. Research published in the Journal of Environmental Science and Health has shown that this compound can be effectively degraded by microbial enzymes, reducing its environmental impact.
The synthesis of O-2-(ethylsulfanyl)ethylhydroxylamine can be achieved through several routes, each offering different advantages depending on the desired scale and purity. One common method involves the reaction of 2-bromoethanol with ethanethiol followed by treatment with hydroxylamine hydrochloride under basic conditions. This approach yields high-purity product with good yields and is suitable for both laboratory-scale synthesis and industrial production.
In summary, O-2-(ethylsulfanyl)ethylhydroxylamine (CAS No. 1596910-01-8) is a multifaceted compound with a wide range of applications in organic chemistry, medicinal chemistry, pharmaceutical research, and environmental science. Its unique chemical structure confers it with valuable properties that make it an important reagent in various fields. Ongoing research continues to uncover new uses for this compound, further solidifying its importance in modern scientific endeavors.
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